2-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromoindole.
Formation of Indole Acetamide: 4-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-1H-indol-1-yl)acetamide.
Coupling with Furan Derivative: The final step involves coupling the indole acetamide with a furan derivative, such as 3-(furan-2-yl)propylamine, under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom on the indole ring can be reduced to form the corresponding indole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The indole moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide is unique due to the presence of both a brominated indole and a furan ring in its structure. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17BrN2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-15-6-1-7-16-14(15)8-10-20(16)12-17(21)19-9-2-4-13-5-3-11-22-13/h1,3,5-8,10-11H,2,4,9,12H2,(H,19,21) |
InChI Key |
MWDFDRRYUHONQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCC3=CC=CO3)C(=C1)Br |
Origin of Product |
United States |
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